3,7-Dimethyl-1-naphthalenesulfonic acid
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Overview
Description
3,7-Dimethyl-1-naphthalenesulfonic acid is an organic compound with the molecular formula C12H12O3S and a molecular weight of 236.28688 g/mol . It belongs to the class of naphthalenesulfonic acids, which are characterized by a naphthalene ring system substituted with a sulfonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-1-naphthalenesulfonic acid typically involves the sulfonation of 3,7-dimethylnaphthalene. This reaction is carried out using sulfuric acid or oleum as the sulfonating agent under controlled temperature conditions to ensure selective sulfonation at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of sulfuric acid to a reactor containing 3,7-dimethylnaphthalene, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-1-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acid derivatives, while substitution reactions can produce various substituted naphthalenes .
Scientific Research Applications
3,7-Dimethyl-1-naphthalenesulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is employed in biochemical assays and as a reagent in various biological studies.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-1-naphthalenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, influencing their activity and function . The naphthalene ring system can also participate in π-π interactions with aromatic residues in proteins, further modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-hydroxy-naphthalene-1-sulfonic acid: This compound has similar structural features but differs in the position and nature of substituents.
3,4-Dimethyl-1-naphthalenesulfonic acid: Another closely related compound with different methyl group positions.
Uniqueness
3,7-Dimethyl-1-naphthalenesulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise molecular interactions are required .
Properties
CAS No. |
474513-40-1 |
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Molecular Formula |
C12H12O3S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
3,7-dimethylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C12H12O3S/c1-8-3-4-10-5-9(2)7-12(11(10)6-8)16(13,14)15/h3-7H,1-2H3,(H,13,14,15) |
InChI Key |
DBYNVVXWOQJBKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2S(=O)(=O)O)C |
Origin of Product |
United States |
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